Cas no 1247084-29-2 (methyl 2-(cyclobutylamino)benzoate)
methyl 2-(cyclobutylamino)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(Cyclobutylamino)benzoate
- Benzoic acid, 2-(cyclobutylamino)-, methyl ester
- methyl 2-(cyclobutylamino)benzoate
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- Inchi: 1S/C12H15NO2/c1-15-12(14)10-7-2-3-8-11(10)13-9-5-4-6-9/h2-3,7-9,13H,4-6H2,1H3
- InChI Key: NJPKKYFUZOWBNQ-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1NC1CCC1
methyl 2-(cyclobutylamino)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B495790-10mg |
Methyl 2-(Cyclobutylamino)benzoate |
1247084-29-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495790-50mg |
Methyl 2-(Cyclobutylamino)benzoate |
1247084-29-2 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B495790-100mg |
Methyl 2-(Cyclobutylamino)benzoate |
1247084-29-2 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM448077-250mg |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95%+ | 250mg |
$379 | 2023-01-01 | |
| Chemenu | CM448077-500mg |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95%+ | 500mg |
$680 | 2023-01-01 | |
| Chemenu | CM448077-1g |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95%+ | 1g |
$865 | 2023-01-01 | |
| Enamine | EN300-135306-0.05g |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
| Enamine | EN300-135306-0.1g |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95% | 0.1g |
$272.0 | 2023-06-08 | |
| Enamine | EN300-135306-0.25g |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95% | 0.25g |
$389.0 | 2023-06-08 | |
| Enamine | EN300-135306-0.5g |
methyl 2-(cyclobutylamino)benzoate |
1247084-29-2 | 95% | 0.5g |
$613.0 | 2023-06-08 |
methyl 2-(cyclobutylamino)benzoate Suppliers
methyl 2-(cyclobutylamino)benzoate Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on methyl 2-(cyclobutylamino)benzoate
Research Briefing on Methyl 2-(cyclobutylamino)benzoate (CAS: 1247084-29-2): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
Methyl 2-(cyclobutylamino)benzoate (CAS: 1247084-29-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that methyl 2-(cyclobutylamino)benzoate serves as a key precursor in the synthesis of novel cyclin-dependent kinase (CDK) inhibitors. The compound's cyclobutylamino moiety was found to enhance binding affinity to CDK2/4/6 targets, with derivatives showing promising antiproliferative activity in cancer cell lines. Structural-activity relationship (SAR) analyses revealed that modifications at the ester group (methyl to ethyl or isopropyl) significantly influenced selectivity profiles, suggesting opportunities for further optimization.
In the context of inflammation research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that methyl 2-(cyclobutylamino)benzoate derivatives exhibited potent inhibitory effects on NLRP3 inflammasome activation. The lead compound (designated CB-1247) demonstrated 72% inhibition of IL-1β release at 10 μM concentration in macrophage models, with molecular docking studies indicating interactions with the NACHT domain of NLRP3. These findings position the scaffold as a promising starting point for developing novel anti-inflammatory therapeutics.
From a synthetic chemistry perspective, advances in the preparation of methyl 2-(cyclobutylamino)benzoate have been achieved through photochemical [2+2] cycloaddition strategies. A recent Nature Communications paper (2024) described an enantioselective synthesis route using chiral copper catalysis (ee >95%), addressing previous challenges in stereocontrol. The improved synthetic accessibility has facilitated broader exploration of this chemical space, with over 30 new derivatives reported in the past year alone.
Pharmacokinetic studies of methyl 2-(cyclobutylamino)benzoate analogs have revealed interesting metabolic profiles. The methyl ester moiety shows rapid hydrolysis in plasma (t1/2 = 15 min in human liver microsomes), suggesting potential prodrug applications. However, cyclobutyl ring oxidation appears to be the major clearance pathway, prompting current research into fluorinated analogs to improve metabolic stability while maintaining target engagement.
Looking forward, methyl 2-(cyclobutylamino)benzoate represents a privileged scaffold with multiple vectors for structural diversification. Ongoing research focuses on expanding its applications to neurodegenerative diseases, with preliminary data showing activity against tau aggregation (IC50 = 3.2 μM for lead analog in Alzheimer's models). The compound's combination of synthetic tractability and diverse biological activities ensures its continued relevance in medicinal chemistry campaigns, particularly in targeted protein degradation and covalent inhibitor development.
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